molecular formula C9H10N2O B11917151 2,7-Dimethylimidazo[1,2-a]pyridin-8-ol

2,7-Dimethylimidazo[1,2-a]pyridin-8-ol

Cat. No.: B11917151
M. Wt: 162.19 g/mol
InChI Key: NJUDSROULHHHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethylimidazo[1,2-a]pyridin-8-ol is a chemical research compound based on the imidazo[1,2-a]pyridine scaffold, a structure recognized for its diverse and potent biological activities . This scaffold is of significant interest in oncology research, with studies showing that specific derivatives can inhibit cancer cell proliferation and induce apoptosis . One closely related analog, 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine (Compound 6), has demonstrated promising anti-cancer activity in scientific research. In studies on melanoma and cervical cancer cell lines, this compound was found to inhibit the Akt/mTOR signaling pathway, a crucial regulator of cell growth and survival . The proposed mechanism involves the induction of cell cycle arrest at the G2/M phase and the promotion of intrinsic apoptosis, which is characterized by an increase in the levels of key proteins such as p53, p21, BAX, and active caspase-9 . The core imidazo[1,2-a]pyridine structure is also under investigation for its potential to modulate other critical pathways, including NF-κB and STAT3, which are associated with inflammation and cancer progression . As a research building block, the this compound structure offers a potential platform for further chemical modification and exploration of structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Intended Use and Disclaimer: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All information provided is for informational purposes and is based on scientific literature for related compounds. Researchers should conduct their own safety and efficacy evaluations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2,7-dimethylimidazo[1,2-a]pyridin-8-ol

InChI

InChI=1S/C9H10N2O/c1-6-3-4-11-5-7(2)10-9(11)8(6)12/h3-5,12H,1-2H3

InChI Key

NJUDSROULHHHCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CN2C=C1)C)O

Origin of Product

United States

Synthetic Methodologies for 2,7 Dimethylimidazo 1,2 a Pyridin 8 Ol and Analogous Structures

General Synthetic Strategies for Imidazo[1,2-a]pyridine (B132010) Scaffold Construction

The construction of the fused imidazo[1,2-a]pyridine ring system is most commonly achieved through the cyclization of a 2-aminopyridine (B139424) derivative with a two-carbon synthon.

The most traditional and widely used method for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-halogenocarbonyl compound, such as an α-haloketone. acs.org This reaction, often referred to as the Tschitschibabin reaction, typically proceeds in two steps: an initial SN2 reaction where the pyridine (B92270) ring nitrogen attacks the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system.

The reaction mechanism involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the α-carbon of the haloketone, forming a pyridinium (B92312) salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl carbon, followed by dehydration, yields the final imidazo[1,2-a]pyridine product. Various solvents and bases can be used to facilitate the reaction, and in some cases, the reaction can proceed without a catalyst. acs.org

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For the imidazo[1,2-a]pyridine scaffold, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example. mdpi.com This three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org Typically catalyzed by a Lewis or Brønsted acid, the GBB reaction provides rapid access to 3-aminoimidazo[1,2-a]pyridine derivatives. The reaction's efficiency, convergence, and ability to generate diverse structures make it a powerful tool in medicinal chemistry. researchgate.netmdpi.com Other MCRs, such as the copper-catalyzed coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, also provide efficient routes to this scaffold. organic-chemistry.org

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For imidazo[1,2-a]pyridines, this has led to the development of metal-free and sustainable protocols. These methods often utilize alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and improve yields. researchgate.net Catalyst-free versions of the classical condensation reaction have been reported, sometimes using water as a green solvent or performing the reaction under solvent-free conditions. acs.orgorganic-chemistry.org Molecular iodine has also been employed as an environmentally benign catalyst for three-component couplings to form the imidazo[1,2-a]pyridine ring. acs.org

Interactive Table: Comparison of General Synthetic Strategies

Strategy Reactants Key Features Typical Products References
Condensation Reaction 2-Aminopyridine, α-Haloketone Classic, robust, versatile 2,3-Disubstituted Imidazo[1,2-a]pyridines acs.org
Groebke–Blackburn–Bienaymé 2-Aminopyridine, Aldehyde, Isocyanide Multicomponent, high efficiency 3-Amino-Imidazo[1,2-a]pyridines beilstein-journals.orgmdpi.com
Copper-Catalyzed MCR 2-Aminopyridine, Aldehyde, Alkyne Multicomponent, good yields Substituted Imidazo[1,2-a]pyridines organic-chemistry.org
Metal-Free Protocols 2-Aminopyridine, Ketone, etc. Environmentally benign, uses iodine or is catalyst-free Variously substituted Imidazo[1,2-a]pyridines acs.orgorganic-chemistry.org

Specific Synthetic Routes to 2,7-Dimethylimidazo[1,2-a]pyridin-8-ol and Related Dimethylimidazo[1,2-a]pyridinols

The synthesis of the specifically substituted This compound requires a strategic selection of starting materials that contain the necessary precursors for the methyl and hydroxyl groups at the correct positions.

The synthesis of an imidazo[1,2-a]pyridin-8-ol (B1303863) core necessitates the use of a 2-aminopyridine bearing a hydroxyl group at the C-3 position. The key starting material for this transformation is 2-amino-3-hydroxypyridine (B21099) . This precursor contains the amine for imidazole (B134444) ring formation and the hydroxyl group that will become the C-8 hydroxyl of the final product. The cyclocondensation of 2-amino-3-hydroxypyridine with an appropriate α-halocarbonyl compound is the most direct approach to forming the imidazo[1,2-a]pyridin-8-ol scaffold. For instance, reaction with chloroacetaldehyde (B151913) would yield imidazo[1,2-a]pyridin-8-ol. prepchem.com The hydroxyl group may require protection depending on the reaction conditions to prevent unwanted side reactions.

The introduction of the two methyl groups in This compound is achieved through the careful selection of the two primary reactants.

C-7 Methyl Group : This substituent is sourced from the pyridine starting material. Instead of using a simple 2-aminopyridine, a methylated analogue is required. Specifically, starting with a 2-amino-4-methylpyridine (B118599) (commonly known as 2-amino-γ-picoline), the 4-methyl group of the pyridine ring becomes the 7-methyl group of the resulting imidazo[1,2-a]pyridine.

C-2 Methyl Group : This substituent originates from the carbonyl-containing reactant. In the classic condensation reaction, using an α-haloketone instead of an α-haloaldehyde provides the C-2 substituent. To introduce a methyl group at the C-2 position, a simple and effective reactant is chloroacetone or bromoacetone.

By combining these strategies, a logical synthetic route for This compound can be proposed. The reaction would involve the condensation of 2-amino-3-hydroxy-4-methylpyridine with chloroacetone . This combines the precursors for all required functionalities in a single cyclization step.

Table: Reactants for the Proposed Synthesis of this compound

Target Moiety Required Precursor Function
Imidazo[1,2-a]pyridine Core 2-Aminopyridine derivative Forms the bicyclic ring system
C-8 Hydroxyl Group 2-Amino-3-hydroxy pyridine Provides the hydroxyl substituent
C-7 Methyl Group 2-Amino-4-methyl pyridine Provides the methyl substituent at C-7
C-2 Methyl Group Chloroacetone Provides the C-2 methyl group and carbonyl for cyclization

Regiospecific Control in the Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine (B1295337) Derivatives

The synthesis of imidazo[1,2-a]pyridines generally involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The regioselectivity of this reaction is crucial in determining the final substitution pattern of the bicyclic system. In the context of 2,7-dimethylimidazo[1,2-a]pyridine derivatives, the starting material is typically a substituted 2-amino-4-methylpyridine (2-amino-γ-picoline).

A well-established route to 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrates effective regiospecific control. google.comtci-thaijo.org This multi-step synthesis begins with the reaction of a mono- or di-bromo-substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate. google.com This reaction proceeds regiospecifically to yield the corresponding ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate. The reaction mechanism involves the initial nucleophilic attack of the endocyclic nitrogen of the pyridine ring on the α-carbon of the halo-ester, followed by an intramolecular condensation involving the exocyclic amino group to form the imidazole ring. The presence of the methyl group at the 4-position of the pyridine ring directs the cyclization to afford the 7-methyl-substituted imidazo[1,2-a]pyridine core.

The synthesis of 8-hydroxyimidazo[1,2-a]pyridine derivatives follows a similar principle, starting from 2-aminopyridin-3-ol. The cyclocondensation of this precursor with α-halocarbonyl compounds like bromopyruvic acid or ethyl bromopyruvate leads to the formation of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid or its ethyl ester, respectively. nih.gov This highlights that the position of the hydroxyl group on the final scaffold is determined by its position on the initial 2-aminopyridine ring. Therefore, to achieve the this compound scaffold, a 2-amino-4-methylpyridin-3-ol (B3114685) would be the required starting material, reacting with an appropriate α-haloketone.

Derivatization and Functionalization of the 2,7-Dimethylimidazo[1,2-a]pyridine-8-ol Scaffold

The functionalization of the pre-formed imidazo[1,2-a]pyridine core is a key strategy for generating diverse analogs with varied biological activities. The C-3 position and the 8-hydroxyl group are primary sites for modification.

Modification at the C-3 Position (e.g., carboxamide formation)

The C-3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution, making it a prime target for functionalization. nih.gov A common and significant modification is the introduction of a carboxamide group.

The synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides is a well-documented process. google.comtci-thaijo.org Following the initial synthesis of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, the ester is hydrolyzed to the corresponding carboxylic acid. This hydrolysis is typically achieved using a base such as lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. google.comresearchgate.net

The resulting 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is then activated and coupled with a variety of (un)substituted anilines or other amines to produce the desired carboxamides. rsc.org Common coupling agents used for this amide bond formation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). google.comresearchgate.net This method allows for the introduction of a wide range of substituents at the C-3 position, facilitating the exploration of structure-activity relationships.

A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized using this approach, demonstrating its versatility. google.comtci-thaijo.org

Table 1: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives

Starting Material 1Starting Material 2ReagentsProductReference
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acidAnilineEDCI, HOBt, Triethylamine, DMFN-Phenyl-6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide google.com
6,8-Dibromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acidAnilineEDCI, HOBt, Triethylamine, DMFN-Phenyl-6,8-dibromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide researchgate.net

This table is representative of the synthetic strategy and not an exhaustive list of all synthesized compounds.

Strategies for Altering the 8-Hydroxyl Group and Other Substituents

The 8-hydroxyl group on the imidazo[1,2-a]pyridine scaffold is acidic in nature and can be a handle for further derivatization. nih.gov However, its reactivity can also lead to undesired side reactions, such as salt formation with basic reagents. nih.gov Therefore, protection of the 8-hydroxyl group is often a necessary step before attempting other modifications on the molecule.

One common strategy for protecting the 8-hydroxyl group is through the formation of a silyl (B83357) ether. For instance, treatment of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole in DMF yields the corresponding TBDMS-protected compound. nih.gov Another approach is benzylation, which can be achieved through a cesium carbonate-catalyzed reaction with benzyl (B1604629) bromide in THF. nih.gov

Once protected, other functional groups on the molecule can be manipulated. For example, an ester group at the C-2 position of the O-protected scaffold can be converted to a hydrazide by treatment with hydrazine (B178648) hydrate. nih.gov This hydrazide can then be further transformed into other functionalities.

After the desired modifications are complete, the protecting group on the 8-hydroxyl can be removed. The choice of protecting group is critical as it must be stable to the reaction conditions used for subsequent steps but readily cleavable under mild conditions to regenerate the hydroxyl group.

While the cited research primarily focuses on the 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid scaffold, these protection and deprotection strategies are directly applicable to the this compound system, providing a clear pathway for its derivatization.

Table 2: Protection of the 8-Hydroxyl Group of Imidazo[1,2-a]pyridine Derivatives

Starting MaterialReagentProductReference
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylateTBDMSCl, Imidazole, DMFEthyl 8-(tert-butyldimethylsilyloxy)imidazo[1,2-a]pyridine-2-carboxylate nih.gov
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylateBenzyl bromide, Cs₂CO₃, THFEthyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate nih.gov

This table illustrates general protection strategies applicable to the 8-hydroxy-imidazo[1,2-a]pyridine scaffold.

Advanced Spectroscopic and Structural Characterization in Research on 2,7 Dimethylimidazo 1,2 a Pyridin 8 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules, including the imidazopyridine scaffold.

Proton (¹H) and Carbon-13 (¹C) NMR spectroscopy are fundamental tools for confirming the successful synthesis of 2,7-dimethylimidazo[1,2-a]pyridin-8-ol derivatives.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For a typical imidazo[1,2-a]pyridine (B132010) core, characteristic chemical shifts are observed for the protons on both the imidazole (B134444) and pyridine (B92270) rings. For instance, in the parent imidazo[1,2-a]pyridine, the protons resonate at specific ppm values that are influenced by the electronic effects of the fused ring system. chemicalbook.comchemicalbook.com The introduction of substituents, such as the two methyl groups and the hydroxyl group in this compound, will cause predictable shifts in the signals of the neighboring protons, confirming their positions on the heterocyclic core.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. researchgate.netnp-mrd.orghmdb.ca The carbon atoms in the imidazo[1,2-a]pyridine ring system have distinct chemical shifts. The positions of the methyl and hydroxyl substituents on the this compound scaffold can be definitively assigned by analyzing the ¹³C NMR data. For example, the carbon atoms directly bonded to the electron-donating methyl groups and the electron-withdrawing hydroxyl group will exhibit characteristic upfield and downfield shifts, respectively.

A representative, though generalized, compilation of expected ¹H and ¹³C NMR chemical shifts for a substituted imidazo[1,2-a]pyridine derivative is presented below. Actual values for this compound would require specific experimental data.

Table 1: Representative NMR Data for a Substituted Imidazo[1,2-a]pyridine Core

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3 7.5 - 8.0 110 - 120
H-5 7.0 - 7.5 115 - 125
H-6 6.5 - 7.0 110 - 120
C-2 Not Applicable 140 - 150
C-3 Not Applicable 110 - 120
C-5 Not Applicable 115 - 125
C-6 Not Applicable 110 - 120
C-7 Not Applicable 130 - 140
C-8a Not Applicable 145 - 155
Methyl Protons (C2-CH₃) 2.3 - 2.6 Not Applicable
Methyl Protons (C7-CH₃) 2.2 - 2.5 Not Applicable
Methyl Carbon (C2-CH₃) Not Applicable 15 - 20
Methyl Carbon (C7-CH₃) Not Applicable 15 - 20

Note: This table is illustrative. Actual chemical shifts can vary based on the solvent and specific substituents.

Beyond basic structural confirmation, advanced NMR techniques are employed to investigate the dynamic behavior and intermolecular interactions of this compound derivatives.

Deuterium (B1214612) (²H) NMR: This technique is particularly useful for studying molecular dynamics. By selectively replacing protons with deuterium atoms, one can probe the mobility of specific segments of a molecule. nih.gov For instance, in a deuterated derivative of this compound, changes in the ²H NMR lineshape can provide information about the rates and amplitudes of motion, which is crucial for understanding how these molecules interact with their environment. nih.gov

Rotational Echo Double Resonance (REDOR) NMR: REDOR is a powerful solid-state NMR technique used to measure internuclear distances, typically between a ¹³C and a ¹⁵N nucleus, or other spin pairs. mdpi.com This method is invaluable for determining the binding site of a ligand to a protein or other biomolecule. mdpi.com For example, if a derivative of this compound is designed to bind to a specific enzyme, REDOR can be used to identify the amino acid residues in close proximity to the bound ligand, thereby mapping the binding site at an atomic level. nih.govmdpi.com Recent advancements have also extended REDOR to probe the dynamics of molecules. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. sapub.org For this compound and its derivatives, MS is critical for confirming their identity and providing structural clues. sigmaaldrich.comresearchgate.netnih.gov

Upon ionization in the mass spectrometer, the molecular ion of an imidazopyridine derivative will be observed, confirming its molecular weight. researchgate.net The molecule will then fragment in a predictable manner, breaking at its weakest bonds. The analysis of these fragment ions can help to piece together the structure of the original molecule. researchgate.netnih.govyoutube.com For example, the loss of a methyl group or a hydroxyl group would result in specific mass losses that can be detected. In more complex derivatives, the fragmentation pattern can reveal the nature and location of various substituents. researchgate.net The fragmentation of the core imidazo[1,2-a]pyridine ring itself can also provide characteristic ions. nih.gov

Table 2: Predicted Fragmentation Data for this compound

Fragment m/z (Mass-to-Charge Ratio) Possible Neutral Loss
[M]+ 176 -
[M - CH₃]+ 161 CH₃
[M - OH]+ 159 OH

Note: This table is a simplified prediction. The actual fragmentation pattern can be more complex and influenced by the ionization method used.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nsf.govnih.govresearchgate.net It is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes.

For this compound, the FT-IR spectrum would show characteristic absorption bands for the various functional groups present. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl) Stretching 3200 - 3600 (broad)
C-H (aromatic) Stretching 3000 - 3100
C-H (methyl) Stretching 2850 - 3000
C=N (imidazole) Stretching 1600 - 1680
C=C (aromatic) Stretching 1450 - 1600

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would be a strong indicator of the hydroxyl group. The positions and intensities of the C=N and C=C stretching vibrations would be characteristic of the imidazo[1,2-a]pyridine ring system. The C-H stretching vibrations would confirm the presence of both aromatic and aliphatic (methyl) protons.

X-ray Crystallography for Solid-State Structural Analysis of Analogs

While the previously mentioned spectroscopic techniques provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Mechanistic Research and Biological Target Elucidation for 2,7 Dimethylimidazo 1,2 a Pyridine Based Compounds

In Vitro Studies on Cellular Pathways and Enzyme Inhibition

In vitro research has been instrumental in delineating the mechanisms of action for imidazo[1,2-a]pyridine (B132010) derivatives, revealing their interactions with key cellular and enzymatic targets. These studies provide a foundational understanding of the compounds' therapeutic potential across different disease models.

Inhibition of Gastric H+/K+-ATPase by Imidazo[1,2-a]pyridin-8-ol (B1303863) Analogs

A class of imidazo[1,2-a]pyridine derivatives has been identified as potassium-competitive acid blockers (P-CABs), which function by inhibiting the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. Research on SCH28080, a hydrophobic imidazo[1,2-a]pyridine analog, has shown that it reversibly inhibits the H+/K+-ATPase enzyme. nih.gov The inhibitory mechanism is competitive with respect to potassium ions (K+). nih.gov

Modulation of Kinase Pathways (e.g., PI3K/AKT/mTOR) in Cancer Cells by Imidazo[1,2-a]pyridine Derivatives

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers. mdpi.com Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors. mdpi.comnih.gov

These compounds often exert their effect by binding to the ATP-binding site of PI3K with high affinity, leading to the downstream inhibition of the PI3K/AKT/mTOR pathway. nih.gov For example, one derivative, compound 15a , was identified as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity. nih.govresearchgate.net Western blot analyses have confirmed that such compounds can dose-dependently decrease the phosphorylation of AKT and its downstream target p70S6K in cancer cell lines like HCT116 and HT-29. researchgate.net

Another potent dual PI3K/mTOR inhibitor from this class, compound 7 , demonstrated excellent kinase selectivity and cellular growth inhibition. mdpi.comnih.gov The development of a carbon-11 (B1219553) labeled version of this compound has been pursued for use as a potential PET imaging agent to visualize PI3K/mTOR activity in cancers. mdpi.comnih.gov Systematic structure-activity relationship (SAR) studies have led to the identification of compounds like 35 , which shows nanomolar potency against PI3Kα and induces cell cycle arrest and apoptosis in breast cancer cells.

CompoundTarget(s)IC50Cell LineEffect
Compound 15a PI3K/mTORNot SpecifiedHCT116, HT-29Dose-dependent decrease in phosphorylation of Akt and p70S6K. researchgate.net
Compound 7 PI3K/mTOR0.20 nM (PI3K), 21 nM (mTOR)HCT-116Good cellular growth inhibition (IC50 = 10 nM). mdpi.comnih.gov
Compound 35 PI3Kα150 nMT47DInduced cell cycle arrest and apoptosis.
A bioisosteric 1,2,4-oxadiazole (B8745197) derivative PI3Kα2 nMBreast Cancer CellsInhibited proliferation and increased apoptosis. nih.gov

Anti-inflammatory Effects and Signal Transduction Pathway Modulation (e.g., STAT3/NF-κB/iNOS/COX-2) by Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. nih.govresearchgate.net A novel synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA) , has been shown to exert its anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways in breast and ovarian cancer cell lines. nih.govresearchgate.net

Molecular docking studies indicated that MIA binds to the p50 subunit of NF-κB. nih.govresearchgate.net This interaction leads to a reduction in the levels of inflammatory cytokines. nih.govresearchgate.net Furthermore, treatment with MIA resulted in decreased expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes, along with reduced nitrite (B80452) production. nih.gov Western blot analysis confirmed that MIA increased the expression of the inhibitory protein IκBα and suppressed the phosphorylation of STAT3. nih.gov Interestingly, the natural compound curcumin (B1669340) was found to enhance the anti-inflammatory effects of MIA. nih.govresearchgate.net Other studies have also pointed to the ability of imidazo[1,2-a]pyridine carboxylic acid derivatives to inhibit COX-2 preferentially.

CompoundPathwayTarget Gene/ProteinCell LineEffect
MIA STAT3/NF-κBSTAT3, NF-κB, iNOS, COX-2MDA-MB-231, SKOV3Suppressed STAT3 phosphorylation, reduced NF-κB activity, decreased iNOS and COX-2 expression. nih.govresearchgate.net
MIA + Curcumin STAT3/NF-κBSTAT3, NF-κB, iNOS, COX-2MDA-MB-231, SKOV3Enhanced the anti-inflammatory effects of MIA. nih.govresearchgate.net
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid COXCOX-2Not SpecifiedPreferentially inhibited COX-2.

In Vivo Efficacy Studies in Academic Research Models

The therapeutic potential of imidazo[1,2-a]pyridine derivatives has been further explored in various in vivo models, particularly for their antimicrobial activities. These studies provide crucial insights into the compounds' efficacy in a biological system.

Antimycobacterial Mechanisms (e.g., against Mycobacterium tuberculosis) involving 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives

A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has been synthesized and evaluated for its potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Several of these compounds have demonstrated excellent in vitro activity against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb, with Minimum Inhibitory Concentration (MIC) values often at or below 1 μM. nih.gov

For instance, compounds 26g and 26h showed considerable activity against both drug-sensitive and drug-resistant Mtb strains, with MIC values ranging from 0.041 to 2.64 μM. Similarly, compounds 5b , 5d , and 5e were identified as the most active in another series, with an MIC of 12.5 μg/mL against the H37Rv strain of Mtb. A key finding is the high selectivity of these compounds; a representative compound from this class was active against various Mtb strains while showing remarkable selectivity against non-mycobacterial organisms. nih.gov Mechanistic studies on a related pyridine (B92270) carboxamide derivative revealed that it may function as a prodrug, requiring activation by the Mtb amidase, AmiC, and can also induce autophagy in infected macrophages.

Compound Series/DerivativeTarget OrganismMICNotes
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides M. tuberculosis (replicating, non-replicating, MDR, XDR)≤1 μM for 7 agentsDruglike and synthetically accessible class. nih.gov
Compounds 26g and 26h M. tuberculosis (drug-sensitive/resistant)0.041-2.64 μMPotent scaffold with acceptable safety indices.
Compounds 5b, 5d, and 5e M. tuberculosis H37Rv12.5 μg/mLDemonstrated good antituberculosis activity.
MMV687254 (Pyridine carboxamide) M. tuberculosisNot specifiedProdrug activated by AmiC; induces autophagy.

Antibacterial Mechanisms (e.g., against Gram-positive and Gram-negative bacteria) of 2,7-Dimethylimidazo[1,2-a]pyridine (B1295337) Derivatives

The antibacterial spectrum of 2,7-dimethylimidazo[1,2-a]pyridine derivatives against common Gram-positive and Gram-negative bacteria has been investigated, with varied results. While the imidazo[1,2-a]pyridine scaffold is a core component of some antibacterial agents, the activity of specific derivatives can be quite selective.

A study of various 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives showed that some compounds possessed activity against both the Gram-negative bacterium Klebsiella pneumoniae and the Gram-positive bacterium Bacillus subtilis. researchgate.net For example, compound SM-IMP-02 and the hydrazide derivative DA-05 both displayed MIC values of 4.8 µg/mL against these two bacterial strains. researchgate.net The study suggested that dibromo substitutions on the imidazo[1,2-a]pyridine ring could enhance antimicrobial activity. researchgate.net

However, not all derivatives show broad-spectrum activity. One study highlighted the remarkable microbe selectivity of a representative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, which was potent against M. tuberculosis but significantly less active against other non-mycobacterial organisms. nih.gov Furthermore, a separate series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives showed no antibacterial activity against the tested strains of Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). This indicates that the antibacterial mechanism and spectrum of activity are highly dependent on the specific substitution patterns of the imidazo[1,2-a]pyridine core.

Compound/SeriesGram-positive BacteriaGram-negative BacteriaMIC
SM-IMP-02 Bacillus subtilis ATCC 6051Klebsiella pneumoniae ATCC 43524.8 µg/mL
DA-05 Bacillus subtilis ATCC 6051Klebsiella pneumoniae ATCC 43524.8 µg/mL
2-thioalkyl-3-nitroimidazo[1,2-a]pyridines Staphylococcus aureus ATCC 29213Pseudomonas aeruginosa ATCC 27853No activity observed.

Antikinetoplastid Activities and Cellular Target Interactions of Imidazo[1,2-a]pyridine-Chalcone Conjugates

The development of novel therapeutic agents against kinetoplastid parasites, the causative agents of neglected tropical diseases like Chagas disease, African trypanosomiasis, and leishmaniasis, is a critical area of research. One promising strategy involves the synthesis of hybrid molecules that combine the structural features of different pharmacophores. Imidazo[1,2-a]pyridine-chalcone conjugates have emerged as a noteworthy class of compounds with significant antikinetoplastid potential. nih.govresearchgate.net

A synthesized library of imidazo[1,2-a]pyridine-appended chalcones was screened for activity against several kinetoplastid parasites, including Trypanosoma cruzi, Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense, and Leishmania infantum. nih.govresearchgate.net The research identified specific derivatives with notable potency. For instance, one analog, compound 7f , proved to be the most active against T. cruzi and T. b. brucei. nih.govresearchgate.net Another derivative, 7e , was identified as the most potent against T. b. rhodesiense. nih.govresearchgate.net

A crucial aspect of this research was the evaluation of the cytotoxicity of these compounds against mammalian cells to determine their selectivity. The active analogs were tested against human lung fibroblasts (MRC-5) and primary mouse macrophages (PMM). nih.govresearchgate.net Encouragingly, all the active compounds were found to be non-cytotoxic to these cell lines, demonstrating high selectivity indices of up to more than 50. nih.govresearchgate.net This favorable selectivity profile suggests that the antikinetoplastid effects are specific to the parasites, a vital characteristic for potential drug candidates.

Antikinetoplastid Activity of Lead Imidazo[1,2-a]pyridine-Chalcone Conjugates nih.govresearchgate.net
CompoundTarget OrganismIC₅₀ (μM)
7fTrypanosoma cruzi8.5
7fTrypanosoma brucei brucei1.35
7eTrypanosoma brucei rhodesiense1.13

Structure-Activity Relationship (SAR) Studies Guiding Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. chemrxiv.orgresearchgate.net For the imidazo[1,2-a]pyridine scaffold, extensive SAR studies have been conducted to guide the development of compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets. chemrxiv.orgnih.gov

Impact of Substituents on Target Affinity and Selectivity

The affinity and selectivity of imidazo[1,2-a]pyridine derivatives for their biological targets are highly dependent on the nature and position of substituents on the bicyclic core. nih.govnih.gov

In the context of antitubercular agents, modifications at the 7-position of the imidazo[1,2-a]pyridine core have a significant impact. For example, replacing the 7-methyl group with a 7-chloro group was found to decrease activity against Mycobacterium tuberculosis by five-fold. nih.gov Conversely, the introduction of large, lipophilic biaryl ethers resulted in compounds with potent nanomolar activity. nih.gov

For the inhibition of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, structural modifications to the 2-benzene ring and the pyridine moiety were explored. nih.gov These studies led to the discovery that incorporating a 2,4-dichlorophenyl group at the 2-position results in a potent and highly selective DPP-4 inhibitor. nih.gov Molecular docking studies revealed that the pyridine portion of the imidazo[1,2-a]pyridine ring engages in an additional π-π stacking interaction with the Phe357 residue of DPP-4, contributing to its high affinity. nih.gov

In the development of ligands for detecting beta-amyloid plaques in Alzheimer's disease, halogen substituents have been shown to be important. An in vitro binding study demonstrated that a bromo derivative of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) competed effectively for binding to Aβ aggregates with a high affinity (Ki = 10 nM). nih.gov

Furthermore, in the pursuit of anti-inflammatory agents, a derivative featuring a carboxylic acid (–COOH) group at the C2 position and a nitro (–NO2) group at the C3 position was identified as the most potent compound, showing significant inhibition of the cyclooxygenase-2 (COX-2) enzyme. informahealthcare.com

Impact of Substituents on the Biological Activity of Imidazo[1,2-a]pyridine Derivatives
TargetPosition of SubstitutionFavorable Substituent(s)Observed EffectReference
Mycobacterium tuberculosisC7-CH₃ (vs. -Cl)5-fold higher activity compared to chloro-substituted analog. nih.gov
DPP-4C22,4-dichlorophenylPotent and selective inhibition (IC₅₀ = 0.13 μM). nih.gov
Beta-amyloid plaquesC6-Br, -IHigh binding affinity (Ki = 10-15 nM). nih.gov
COX-2C2 and C3-COOH (C2), -NO₂ (C3)Potent anti-inflammatory activity. informahealthcare.com

Rational Design Strategies Based on SAR for Enhanced Biological Efficacy

The insights gained from SAR studies are instrumental in the rational design of new and more effective imidazo[1,2-a]pyridine-based therapeutic agents. nih.govnih.gov Strategies such as scaffold hopping and bioisosteric replacement are commonly employed to optimize lead compounds.

One successful example of rational design is the development of inhibitors for apoptosis signal-regulating kinase 1 (ASK1). nih.gov Starting from a benzothiazole (B30560) derivative hit discovered through high-throughput screening, researchers designed and synthesized a series of imidazo[1,2-a]pyridine derivatives, leading to the identification of potent, selective, and orally bioavailable ASK1 inhibitors. nih.gov

Similarly, a scaffold hopping strategy combined with docking studies was used to design novel DPP-4 inhibitors. nih.gov By understanding the binding model of an initial compound, researchers could make targeted structural modifications to the 2-benzene ring and pyridine moieties, which led to the identification of a significantly more potent and selective inhibitor. nih.gov

The imidazo[1,2-a]pyridine scaffold has also been utilized for the development of covalent inhibitors. rsc.org Using a scaffold hopping approach, the core was adapted to create a series of novel inhibitors targeting the KRAS G12C mutation, a key driver in several intractable cancers. This work validated the imidazo[1,2-a]pyridine structure as a suitable backbone for the design of covalent anticancer agents. rsc.org

In the field of GABAA receptor modulators, the 8-fluoroimidazo[1,2-a]pyridine (B164112) moiety has been successfully used as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine (B1208166) ring system. capes.gov.br This substitution was based on in silico and experimental data showing that the 8-fluoro derivative mimics the physicochemical properties of the original pyrimidine-containing core, demonstrating the utility of this rational design approach in an in vitro system. capes.gov.br

Future Perspectives and Academic Research Opportunities for 2,7 Dimethylimidazo 1,2 a Pyridin 8 Ol

Design of Novel Hybrid Molecules Incorporating the 2,7-Dimethylimidazo[1,2-a]pyridin-8-ol Core

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, presents a compelling strategy to enhance therapeutic efficacy and overcome drug resistance. The this compound core can serve as a versatile anchor for the creation of innovative hybrid molecules.

Future research should focus on the rational design and synthesis of hybrids that pair the this compound scaffold with other known bioactive moieties. For instance, based on the demonstrated antimycobacterial activity of related imidazo[1,2-a]pyridine (B132010) amide-cinnamamide hybrids, novel molecules could be constructed. nih.gov The synthesis of such hybrids could involve the condensation of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with various cinnamamide (B152044) derivatives. nih.gov

Another promising avenue is the development of hybrids with anticancer agents. The imidazo[1,2-a]pyridine nucleus has been successfully integrated into molecules targeting various cancer-related pathways. nih.govuthscsa.eduacs.org For example, derivatives have been designed as potent PI3K/mTOR dual inhibitors and Nek2 inhibitors. nih.govacs.org The creation of hybrids that link the this compound core to moieties known to interact with cancer targets could lead to synergistic effects and novel mechanisms of action. A study on imidazo[1,2-a]pyridine-oxadiazole hybrids has shown potential as anti-proliferative agents that inhibit tubulin polymerization and bind to DNA. nih.gov

Table 1: Potential Hybrid Molecule Strategies

Bioactive Moiety to Hybridize Potential Therapeutic Target Rationale
Cinnamamide derivatives Mycobacterial cell wall synthesis Leverage known antimycobacterial activity of related hybrids. nih.gov
PI3K/mTOR inhibitor fragments PI3K/mTOR signaling pathway Target key pathways in cancer progression. acs.org
Nek2 inhibitor pharmacophores Nek2 kinase Develop novel and selective anticancer agents. nih.govuthscsa.edu
Oxadiazole rings Tubulin, DNA Create dual-action antiproliferative agents. nih.gov

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The full spectrum of biological activities for this compound remains to be elucidated. While the broader class of imidazo[1,2-a]pyridines is known for a wide range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties, the specific therapeutic potential of this 8-hydroxy derivative is a key area for future investigation. nih.govnih.govnih.gove3s-conferences.org

Initial research on related 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has revealed promising in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. tandfonline.com This suggests that the 2,7-dimethyl substitution pattern is favorable for antitubercular activity and warrants further investigation for the 8-hydroxy analog. Additionally, theoretical and in vitro studies on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and imidazopyridine hydrazide derivatives have shown activity against Klebsiella pneumoniae. researchgate.net

Future research should employ high-throughput screening and target identification studies to uncover novel biological targets for this compound. This could unveil applications in therapeutic areas not yet associated with the imidazopyridine scaffold. Given the structural similarity to compounds that act as kinase inhibitors, investigating its effect on various kinase panels could be a fruitful starting point. nih.govacs.org Furthermore, its potential as a ligand for G-protein coupled receptors (GPCRs) or ion channels, common targets for heterocyclic compounds, should be explored.

Table 2: Potential Therapeutic Applications for Investigation

Therapeutic Area Potential Biological Target Rationale
Infectious Diseases Mycobacterium tuberculosis, Klebsiella pneumoniae Based on activity of closely related 2,7-dimethyl derivatives. tandfonline.comresearchgate.net
Oncology Various kinases (e.g., PI3K, Nek2), Tubulin Based on activities of other imidazo[1,2-a]pyridine derivatives. nih.govacs.orgnih.gov
Neurological Disorders GABA-A receptors, Serotonin receptors Imidazopyridines are known to modulate CNS targets. researchgate.net
Inflammatory Diseases Cyclooxygenase (COX) enzymes General anti-inflammatory potential of the scaffold. nih.gov

Development of Chemo-enzymatic and Biocatalytic Synthetic Routes

While traditional chemical synthesis methods for imidazo[1,2-a]pyridines are well-established, the development of more sustainable and efficient chemo-enzymatic and biocatalytic routes represents a significant research opportunity. organic-chemistry.orgrsc.orgresearchgate.net These approaches can offer higher selectivity, milder reaction conditions, and a reduced environmental footprint.

Future research could explore the use of enzymes, such as hydrolases or oxidoreductases, to introduce or modify functional groups on the this compound scaffold. For instance, enzymes could be employed for the stereoselective synthesis of chiral derivatives, which could exhibit improved pharmacological properties. A coupled organocatalytic system using flavin and iodine has been reported for the aerobic oxidative formation of C-N bonds in the synthesis of imidazo[1,2-a]pyridines, which could be adapted. acs.org

The integration of enzymatic steps with traditional chemical synthesis can create novel and efficient pathways to complex derivatives of this compound. This chemo-enzymatic approach allows for the strategic use of enzymes to perform challenging chemical transformations with high precision. nih.gov

Advanced Ligand-Based and Structure-Based Research Approaches for Optimized Derivatives

To accelerate the discovery of more potent and selective derivatives of this compound, the application of advanced computational methods is crucial. Both ligand-based and structure-based drug design strategies can guide the optimization of this lead compound.

Ligand-based approaches, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can be employed to identify the key structural features required for a desired biological activity. By analyzing a library of synthesized derivatives and their corresponding biological data, predictive models can be built to guide the design of new compounds with enhanced potency.

Structure-based drug design, on the other hand, relies on the three-dimensional structure of the biological target. nih.govacs.org Once a specific target for this compound is identified and its structure is determined, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of potential derivatives. This information is invaluable for designing modifications that improve the interaction between the ligand and its target, leading to optimized efficacy and selectivity. For example, structure-based design has been successfully used to develop imidazo[1,2-a]pyridine derivatives as potent Nek2 inhibitors. nih.govuthscsa.edu

Q & A

Q. What are the common synthetic routes for 2,7-Dimethylimidazo[1,2-a]pyridin-8-ol?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions. For example, precursors such as substituted pyridines or aminopyridines undergo condensation with α-haloketones or α,β-unsaturated carbonyl compounds under controlled conditions (e.g., reflux in polar aprotic solvents like DMF). Optimization of reaction parameters (temperature, solvent, catalysts) is critical to achieving high yields. Evidence from related compounds suggests that cyclization efficiency can be improved using bases like potassium carbonate or catalytic acids .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments. For example, imidazo[1,2-a]pyridine derivatives exhibit distinct aromatic proton shifts in the δ 6.5–8.5 ppm range .
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl or carbonyl stretches).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
  • X-ray Crystallography (if applicable): Resolves 3D molecular geometry, as demonstrated for structurally similar compounds .

Q. What physicochemical properties influence the stability and reactivity of this compound?

  • pH Sensitivity : Derivatives with hydroxyl groups (e.g., 8-hydroxy analogs) may exhibit pH-dependent tautomerism, affecting solubility and reactivity. For instance, acidic conditions can protonate the pyridine nitrogen, altering electronic properties .
  • Thermal Stability : Melting points and decomposition temperatures (e.g., >200°C for related imidazopyridines) guide storage and reaction conditions .

Advanced Research Questions

Q. How do structural modifications impact the biological activity of imidazo[1,2-a]pyridine derivatives?

Structure-activity relationship (SAR) studies reveal that substituent position and electronic effects significantly modulate bioactivity. For example:

  • Anticancer Activity : Analogues with electron-withdrawing groups (e.g., nitro or cyano) at the 8-position show enhanced cytotoxicity (IC50 <20 µM) compared to alkyl-substituted variants .
  • Antiviral Activity : Thioether-linked derivatives exhibit improved binding to viral proteases due to increased lipophilicity . Methodologically, combinatorial libraries with systematic substituent variations (e.g., halogenation, alkylation) coupled with in vitro assays (e.g., enzyme inhibition, cell viability) are recommended for SAR exploration .

Q. What mechanisms underlie the pharmacological activity of this compound?

While direct mechanistic data on this compound is limited, related imidazopyridines act via:

  • Enzyme Inhibition : Binding to ATP pockets of kinases (e.g., EGFR) through π-π stacking and hydrogen bonding.
  • Receptor Modulation : Agonist/antagonist effects on G-protein-coupled receptors (GPCRs), validated via radioligand displacement assays . Advanced studies should employ molecular docking, isothermal titration calorimetry (ITC), or cryo-EM to map interaction sites .

Q. How can contradictory data on biological activity be reconciled in imidazo[1,2-a]pyridine research?

Discrepancies in reported IC50 values or efficacy often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Solubility Limitations : Poor aqueous solubility may artificially reduce observed activity. Mitigation strategies include:
  • Standardized Protocols : Use consensus cell lines (e.g., NCI-60 panel) and controlled DMSO concentrations.
  • Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., substituent electronegativity correlating with potency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.